molecular formula C18H28N2O B2787244 N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide CAS No. 955592-46-8

N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide

Cat. No.: B2787244
CAS No.: 955592-46-8
M. Wt: 288.435
InChI Key: JYURLAOVQONGID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure. This can be achieved using catalytic hydrogenation or chemical reduction methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced tetrahydroquinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly in the areas of pain management and inflammation.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide is structurally similar to other quinoline derivatives, such as quinoline itself, isoquinoline, and quinolin-8-ol.

Uniqueness: What sets this compound apart from other quinoline derivatives is its specific substitution pattern and the presence of the isobutyramide group. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications.

Properties

IUPAC Name

2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-11-20-12-5-6-16-13-15(7-8-17(16)20)9-10-19-18(21)14(2)3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYURLAOVQONGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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